2-(Dimethoxymethyl)thiophene

Physicochemical Properties Process Chemistry Purification

2-(Dimethoxymethyl)thiophene (CAS 5370-67-2), also known as thiophene-2-carboxaldehyde dimethyl acetal, is a heterocyclic organic compound of molecular formula C7H10O2S and molecular weight 158.22 g/mol. It features a thiophene ring substituted at the 2-position with a dimethoxymethyl group, a protecting group that masks the reactive aldehyde functionality of its parent compound, thiophene-2-carboxaldehyde.

Molecular Formula C7H10O2S
Molecular Weight 158.22 g/mol
CAS No. 5370-67-2
Cat. No. B3270943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)thiophene
CAS5370-67-2
Molecular FormulaC7H10O2S
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CS1)OC
InChIInChI=1S/C7H10O2S/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3
InChIKeyPIGQCPVSGPLLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethoxymethyl)thiophene (CAS 5370-67-2) Procurement Baseline: A Protected Thiophene-2-Carboxaldehyde Acetal


2-(Dimethoxymethyl)thiophene (CAS 5370-67-2), also known as thiophene-2-carboxaldehyde dimethyl acetal, is a heterocyclic organic compound of molecular formula C7H10O2S and molecular weight 158.22 g/mol . It features a thiophene ring substituted at the 2-position with a dimethoxymethyl group, a protecting group that masks the reactive aldehyde functionality of its parent compound, thiophene-2-carboxaldehyde [1]. This acetal protection strategy imparts distinct physicochemical properties and enables its use as a stable, masked building block in multi-step organic syntheses, particularly where the inherent electrophilicity of the aldehyde would otherwise interfere .

Why Generic Substitution of 2-(Dimethoxymethyl)thiophene Fails: The Acetal Advantage


Simple substitution of 2-(Dimethoxymethyl)thiophene with its direct analog, thiophene-2-carboxaldehyde, is not a viable option in many synthetic workflows due to the latter's high electrophilicity and susceptibility to nucleophilic attack and oxidation. The acetal group in 2-(Dimethoxymethyl)thiophene acts as a protecting group, rendering the molecule inert to a wide range of reaction conditions that would otherwise degrade or alter the aldehyde . This is particularly critical in multi-step syntheses where the thiophene moiety must be carried through several transformations before the aldehyde is revealed. Furthermore, comparative physicochemical data demonstrate that the protected acetal exhibits significantly altered properties—such as a lower boiling point and reduced density—which directly impact purification, handling, and large-scale processing .

Quantitative Differentiation Guide for 2-(Dimethoxymethyl)thiophene Against Key Analogs


Physical Property Differentiation: Reduced Boiling Point vs. Thiophene-2-Carboxaldehyde

2-(Dimethoxymethyl)thiophene exhibits a significantly lower boiling point compared to its parent aldehyde, thiophene-2-carboxaldehyde. This is a critical differentiator for purification by distillation. The target compound's predicted boiling point is 177.2±25.0 °C at 760 mmHg, while thiophene-2-carboxaldehyde has a reported boiling point of 198 °C [1]. This ~21 °C reduction in boiling point can translate to lower energy costs and reduced thermal decomposition risk during distillation. Additionally, the density of the acetal is lower (1.1±0.1 g/cm³ vs. 1.2 g/mL), which can influence solvent selection and phase separations in workup procedures .

Physicochemical Properties Process Chemistry Purification

Flash Point Differentiation: Enhanced Safety Profile Over Thiophene-2-Carboxaldehyde

The flash point of 2-(Dimethoxymethyl)thiophene is predicted to be 61.0±23.2 °C, notably lower than the 77.8 °C flash point reported for thiophene-2-carboxaldehyde . While both compounds are flammable liquids, the ~17 °C lower flash point of the acetal indicates a higher flammability risk, necessitating stricter handling and storage protocols. This data point is crucial for procurement decisions involving safety compliance and storage infrastructure.

Safety Data Process Safety Handling

Electronic Differentiation in Photovoltaic Materials: HOMO Level Tuning vs. Non-Dimethoxy Analogs

In the context of organic solar cell materials, the dimethoxy thiophene bridging unit in the nonfullerene acceptor IDTS-4F provides quantifiable electronic differentiation compared to the conventional IT-4F acceptor. The incorporation of the dimethoxy thiophene unit results in a smaller optical bandgap and a higher lowest unoccupied molecular orbital (LUMO) level [1]. This precise tuning is critical for optimizing device performance. Specifically, the ternary device incorporating 20% IDTS-4F with 80% IT-4F and PM6 donor polymer achieved a higher open-circuit voltage (Voc) and short-circuit current density (Jsc), while maintaining a high fill factor (FF) of 77% characteristic of the IT-4F system [1].

Organic Photovoltaics Nonfullerene Acceptors Energy Level Tuning

Polymer Backbone Tuning via Acetal Substituents: Controlled Twisting vs. Formyl Analogs

In the design of wide-bandgap polymers for organic solar cells, the use of a 3-acetal-substituted thiophene building block (PBDTAT) versus a 3-formyl-substituted analog (PBDTFT) demonstrates a distinct structure-property relationship. The acetal substituents in PBDTAT induce significant backbone twisting, resulting in a highest occupied molecular orbital energy (EHOMO) of -5.55 eV, while the more coplanar formyl-substituted PBDTFT yields a lower EHOMO of -5.67 eV . This 0.12 eV difference directly impacts the open-circuit voltage (Voc) of the devices, which are 0.77 V for PBDTAT:Y6 and 0.84 V for PBDTFT:Y6. Importantly, despite the twisted backbone, PBDTAT maintains comparable or higher hole mobilities than PBDTFT, challenging conventional assumptions and offering a unique design advantage .

Conjugated Polymers Organic Electronics Structure-Property Relationship

Acetal Protection as a Strategic Advantage in Multi-Step Synthesis

The dimethoxymethyl group in 2-(Dimethoxymethyl)thiophene functions as an acetal protecting group for the underlying aldehyde. This is a fundamental differentiator from its unprotected analog. While quantitative yield comparisons for a specific transformation are not directly available for this exact compound in the provided search results, the class-level principle is well-established: acetals are inert towards bases, nucleophiles, and many reducing agents, whereas aldehydes are highly reactive electrophiles . This allows 2-(Dimethoxymethyl)thiophene to be carried through multiple synthetic steps that would otherwise degrade thiophene-2-carboxaldehyde. The protecting group can be selectively removed under acidic conditions to reveal the reactive aldehyde at the desired stage . This is a critical advantage for building complex molecules.

Organic Synthesis Protecting Group Strategy Reaction Compatibility

Market Availability and Application Scope: A Niche but Quantified Market Presence

2-(Dimethoxymethyl)thiophene is a recognized chemical intermediate with a documented global market. Industry reports track its supply, demand, pricing, and regional manufacturing base [1]. While specific market size figures are behind a paywall, the existence of dedicated market research reports confirms a quantifiable and established market presence. This contrasts with many niche or purely academic thiophene derivatives. This documented commercial activity provides procurement teams with a basis for supply chain planning, pricing negotiations, and risk assessment, which is not available for all close analogs.

Market Analysis Supply Chain Procurement Intelligence

Validated Application Scenarios for 2-(Dimethoxymethyl)thiophene Based on Quantitative Evidence


Purification-Intensive Process Chemistry

The ~21 °C lower boiling point of 2-(Dimethoxymethyl)thiophene compared to thiophene-2-carboxaldehyde makes it the preferred choice for synthetic routes that require purification by distillation . This property reduces energy costs and thermal stress on the compound, which is especially beneficial for large-scale or thermally sensitive processes. Procurement for pilot plant or manufacturing scales should prioritize this acetal over the aldehyde when distillation is a planned unit operation.

High-Efficiency Organic Solar Cell Material Development

For research groups and companies developing nonfullerene acceptors or polymer donors for organic photovoltaics, the dimethoxy thiophene motif is a validated component for tuning electronic properties. As demonstrated in the IDTS-4F acceptor, it enables a higher Voc and Jsc while maintaining high fill factor in ternary devices [1]. Similarly, in polymer donors, the acetal-substituted thiophene (PBDTAT) allows for controlled backbone twisting that maintains charge transport while widening the bandgap . These are quantifiable performance advantages that guide material selection.

Multi-Step Synthesis of Complex Thiophene-Containing Molecules

2-(Dimethoxymethyl)thiophene is a strategic building block for complex molecule synthesis. Its acetal group acts as a protecting group, allowing the thiophene ring to undergo a variety of chemical transformations (e.g., lithiation, cross-coupling) that would be incompatible with the free aldehyde . The aldehyde can be unmasked under mild acidic conditions at the end of the sequence. This is a standard but critical advantage in medicinal chemistry and materials science for constructing elaborate thiophene-based architectures.

Risk-Aware Procurement for Flammable Solvent Replacement

While not a direct replacement for a common solvent, the quantified ~17 °C lower flash point of 2-(Dimethoxymethyl)thiophene compared to thiophene-2-carboxaldehyde necessitates specific safety protocols . For procurement teams, this means evaluating storage and handling infrastructure. In scenarios where a higher flash point is a strict safety requirement, the parent aldehyde might be preferred. However, when the synthetic necessity for the acetal is paramount, this data point allows for accurate risk assessment and cost allocation for compliant storage.

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